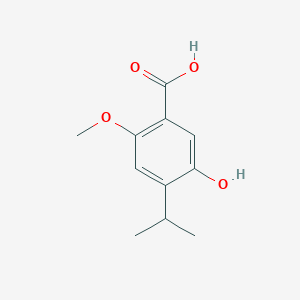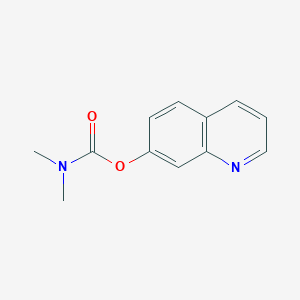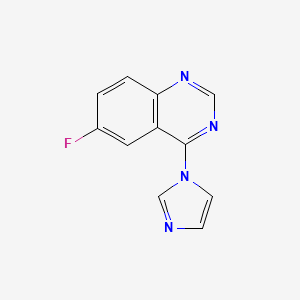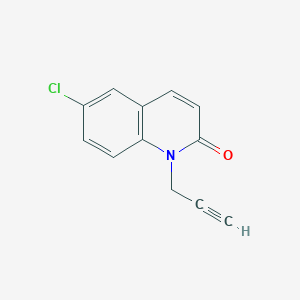
5-Hydroxy-4-isopropyl-2-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-isopropyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring hydroxyl, isopropyl, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Functional Group Introduction: The hydroxyl, isopropyl, and methoxy groups are introduced through a series of reactions, such as Friedel-Crafts alkylation, hydroxylation, and methylation.
Reaction Conditions: These reactions are carried out under controlled conditions, often involving catalysts like aluminum chloride for Friedel-Crafts reactions and specific reagents for hydroxylation and methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
5-Hydroxy-4-isopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
5-Hydroxy-4-isopropyl-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications.
Medicine: Research investigates its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid:
4-Hydroxy-3-methoxybenzoic acid:
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-hydroxy-2-methoxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-6(2)7-5-10(15-3)8(11(13)14)4-9(7)12/h4-6,12H,1-3H3,(H,13,14) |
InChIキー |
MTMMDWHKUPFJRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1O)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)









